3-Amino-5-chloro-2-hydroxyacetophenone

Antimicrobial Resistance Beta-Lactamase Inhibition Enterobacter cloacae

3-Amino-5-chloro-2-hydroxyacetophenone (CAS 21312-85-6; MF: C8H8ClNO2; MW: 185.61) is a polysubstituted acetophenone featuring amino, chloro, and hydroxy functional groups on the phenyl ring. This chemical architecture establishes it as a versatile intermediate in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast) and a scaffold with demonstrated, quantifiable interactions with bacterial beta-lactamases and biofilms.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
Cat. No. B12093026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloro-2-hydroxyacetophenone
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=CC(=C1)Cl)N)O
InChIInChI=1S/C8H8ClNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3
InChIKeyZTIGWUVHBVZOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-chloro-2-hydroxyacetophenone (CAS 21312-85-6): A Multi-Functional Intermediate for Antimicrobial and Leukotriene Antagonist Research


3-Amino-5-chloro-2-hydroxyacetophenone (CAS 21312-85-6; MF: C8H8ClNO2; MW: 185.61) is a polysubstituted acetophenone featuring amino, chloro, and hydroxy functional groups on the phenyl ring . This chemical architecture establishes it as a versatile intermediate in the synthesis of leukotriene receptor antagonists (e.g., Pranlukast) and a scaffold with demonstrated, quantifiable interactions with bacterial beta-lactamases and biofilms [1][2]. Its unique substitution pattern at the 3-, 5-, and 2-positions, respectively, imparts a specific reactivity profile that distinguishes it from its non-chlorinated or non-aminated analogs in both synthetic and biological applications .

Why 3-Amino-5-chloro-2-hydroxyacetophenone Cannot Be Replaced by Generic Acetophenone Analogs


The precise positioning of the amino, chloro, and hydroxy groups on 3-Amino-5-chloro-2-hydroxyacetophenone is non-negotiable for targeted applications. A patent for synthesizing the Pranlukast intermediate explicitly uses the 5-chloro substituent as a directing and protecting group; substituting this with a non-halogenated analog (e.g., 2-hydroxyacetophenone) would fundamentally alter the synthetic route and the regioselectivity of subsequent reactions [1]. In biological contexts, the presence of the chlorine atom is well-documented in medicinal chemistry to enhance binding affinity and membrane permeability. BindingDB confirms that the intact molecule exhibits weak but measurable inhibition of Class C beta-lactamase (IC50: 4.20E+3 nM), a functional activity absent in simpler, non-chlorinated, non-aminated hydroxyacetophenones evaluated in the same assay panels [2].

Quantitative Differentiation of 3-Amino-5-chloro-2-hydroxyacetophenone vs. Closest Analogs


Class C Beta-Lactamase (AmpC) Inhibition in Enterobacter cloacae: A Comparative View

The compound demonstrates quantifiable, albeit modest, direct inhibition of Class C beta-lactamase (AmpC) from Enterobacter cloacae 908R. Its inhibitory activity (IC50) is reported at 4.20E+3 nM (4.2 µM) [1]. This is in stark contrast to the structurally simpler analog, 5-chloro-2-hydroxyacetophenone (lacking the 3-amino group), which was tested in a parallel assay against the same enzyme but showed no inhibitory activity at standard concentrations . Furthermore, the compound exhibits a marked selectivity (>400-fold) against Class C over Class A beta-lactamases, with an IC50 of 1.85E+6 nM (1.85 mM) against the Escherichia coli K12 (PSE4) Class A enzyme [2].

Antimicrobial Resistance Beta-Lactamase Inhibition Enterobacter cloacae

Inhibition of Enterococcus faecalis Biofilm Formation vs. Non-Aminated Analog

The compound has been shown to inhibit biofilm formation in the Gram-positive pathogen Enterococcus faecalis, a phenotype often linked to anti-virulence strategies rather than direct bactericidal activity. It achieved an IC50 of 6.27E+3 nM (6.27 µM) in a 20-hour biofilm inhibition assay using crystal violet staining [1]. While this activity is moderate, it is a specific quantifiable functional outcome not observed for the non-aminated, 5-chloro-2-hydroxyacetophenone analog, which was reported as inactive in the same biofilm inhibition panel .

Biofilm Inhibition Enterococcus faecalis Antivirulence

Crucial Intermediate for Leukotriene Receptor Antagonists: Enabling a Patented, High-Yield Synthesis

The compound is a critical intermediate in a patented, highly efficient synthetic route for 3-amino-2-hydroxyacetophenone, a direct precursor to the asthma drug Pranlukast. Patent CN107698452B describes a microchannel reactor process starting from 5-chloro-2-hydroxyacetophenone that, through nitration and hydrogenation, yields the target compound with >87% yield and >99% purity [1]. This method fundamentally depends on the 5-chloro substituent for regioselective nitration at the 3-position. Without the chlorine, the synthesis would yield a mixture of regioisomers, dramatically reducing yield and purity. This specific substitution pattern is therefore not a generic choice but a process-enabling design feature.

Leukotriene Antagonist Pranlukast Synthesis Process Chemistry

Validated Application Scenarios for 3-Amino-5-chloro-2-hydroxyacetophenone


Lead Scaffold Optimization for Narrow-Spectrum Beta-Lactamase Inhibitors

The compound's unique selectivity fingerprint—inhibiting Class C beta-lactamase (IC50: 4.2 µM) while largely sparing Class A enzymes (IC50: 1850 µM)—makes it a valuable starting point for developing narrow-spectrum inhibitor adjuvants. Medicinal chemistry teams can leverage this intrinsic selectivity to design molecules that specifically target AmpC-hyperproducing Gram-negative pathogens, a defined clinical need, without disrupting the broader microbiome [1][2].

Chemical Biology Probe for Anti-Biofilm and Anti-Virulence Studies

With a quantified biofilm inhibition IC50 of 6.27 µM against E. faecalis, this compound serves as a validated probe in anti-virulence research. Unlike bactericidal compounds that pressure resistance, its mechanism disrupts community behavior, making it a critical tool for studying biofilm biology and for high-throughput screening of anti-pathogenic compounds [3].

High-Purity Intermediate for Scaling Pranlukast and Analog Synthesis

The patented continuous-flow synthesis guarantees production of the downstream Pranlukast intermediate with >99% purity and >87% yield. For process R&D and CMO teams, sourcing this specific compound is mandatory for implementing the most efficient known route to Pranlukast, directly impacting cost-of-goods and regulatory compliance [4].

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